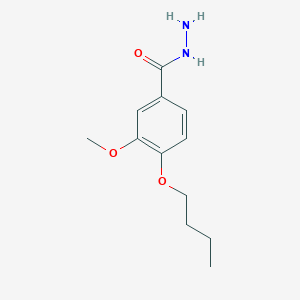![molecular formula C14H8Cl3F3N2O B2901329 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetamide CAS No. 338407-80-0](/img/structure/B2901329.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetamide is a synthetic organic compound known for its significant chemical and biological activities. The compound is characterized by its complex structure involving chlorine and trifluoromethyl groups, which contribute to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis typically involves the formation of the pyridine and dichlorophenyl acetamide moieties followed by their coupling. Common starting materials include 3-chloro-5-(trifluoromethyl)pyridine and 2,4-dichlorobenzoyl chloride. These react under controlled conditions with suitable catalysts and solvents to yield the desired compound. Industrial Production Methods : Industrial preparation scales up the laboratory synthesis process. It often involves optimized reaction conditions, including precise temperature control, high-purity reagents, and advanced catalytic systems to ensure a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: : The compound undergoes a variety of chemical reactions such as:
Oxidation: : Conversion of the compound into corresponding oxidized forms.
Reduction: : Reaction to yield reduced derivatives.
Substitution: : Various functional groups can replace the halogens in the compound under appropriate conditions. Common Reagents and Conditions : Typical reagents include strong oxidizing agents for oxidation reactions, reducing agents like lithium aluminum hydride for reductions, and nucleophiles for substitution reactions. Major Products : Products depend on the specific type of reaction. For instance, oxidation might lead to the formation of carbonyl-containing derivatives, while reduction could yield corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: : Widely used as a building block in the synthesis of complex organic molecules. Biology : Employed in the study of enzyme interactions and as a potential inhibitor for certain biological pathways. Medicine : Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Industry : Used in the development of new materials and as a specialty chemical in various industrial processes.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets within biological systems. These include binding to enzymes and receptors, thereby modifying their activity. The pathways involved often include those related to signal transduction and metabolic processes, highlighting its potential impact in therapeutic applications.
Comparación Con Compuestos Similares
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetamide stands out due to the presence of both chlorine and trifluoromethyl groups, which confer unique chemical reactivity and biological properties. Similar compounds include those with either halogenated pyridine or dichlorophenyl structures, but not both. This compound's dual functionality is what sets it apart, making it a valuable candidate for a range of applications from synthetic chemistry to drug development.
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F3N2O/c15-7-1-2-8(9(16)4-7)11(13(21)23)12-10(17)3-6(5-22-12)14(18,19)20/h1-5,11H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGODDVNAPDQFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine](/img/structure/B2901252.png)
![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol](/img/structure/B2901253.png)
![N-(3-chlorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2901255.png)

![5-bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2901258.png)
![N-benzyl-3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2901260.png)

![2-Chloro-N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]acetamide](/img/structure/B2901263.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2901264.png)

![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2901267.png)
![methyl 2-((Z)-6-methyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901268.png)
